2,4,6-Triisopropylbenzenesulfonic acid
Overview
Description
2,4,6-Triisopropylbenzenesulfonic acid is a chemical compound with the molecular formula C15H24O3S . It has a molecular weight of 284.4 g/mol . The IUPAC name for this compound is 2,4,6-tri(propan-2-yl)benzenesulfonic acid .
Synthesis Analysis
The synthesis of this compound involves the creation of new N-azolides . These compounds have been found to have significant immunomodulating and cytoprotecting properties . They positively influence pathological states, particularly cell proliferation, energy expenditure, and apoptosis .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of three isopropyl groups attached to a benzene ring, which is further substituted with a sulfonic acid group . The InChI representation of the molecule isInChI=1S/C15H24O3S/c1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6/h7-11H,1-6H3,(H,16,17,18)
. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, the compound’s derivatives, such as its sulfonyl chloride and sulfonyl azide counterparts, are used in various chemical reactions .Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm³ . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a topological polar surface area of 62.8 Ų . Its XLogP3-AA value, a measure of its lipophilicity, is 4 .Scientific Research Applications
Synthesis and Biological Activity
A study by Belousova et al. (2009) focused on synthesizing new N-azolides of 2,4,6-triisopropylbenzenesulfonic acid. These compounds exhibited significant immunomodulating and cytoprotective properties, impacting cell proliferation, energy expenditure, and apoptosis. This suggests potential therapeutic applications in pathological states related to these cellular processes (Belousova et al., 2009).
Chemical Analysis
Brown (1968) investigated the use of 2,4,6-trinitrobenzenesulfonic acid for amino acid chromatography. It was found to be simpler and more sensitive than traditional reagents, rapidly reacting at room temperature, and offering a significant advantage in the analysis of amino acids (Brown, 1968).
Molecular Structure Analysis
Echner and Voelter (1987) introduced the 2,4,6-triisopropylbenzenesulfonyl group as a new protecting group for arginine in peptide synthesis, highlighting its utility in the molecular structure analysis of peptides (Echner & Voelter, 1987).
X-Ray Powder Diffraction Studies
Tremayne (2004) utilized 2,4,6-triisopropylbenzenesulfonamide in X-ray powder diffraction studies. The work involved solving crystal structures through direct space structure solution approaches, demonstrating the compound's relevance in crystallography and material sciences (Tremayne, 2004).
Determination of Amines and Proteins
Snyder and Sobocinski (1975) developed an improved method using 2,4,6-trinitrobenzenesulfonic acid for determining concentrations of amines, amino acids, and proteins. This method offered greater sensitivity and convenience compared to previous techniques, underlining its importance in biochemical analysis (Snyder & Sobocinski, 1975).
Mechanism of Action
Target of Action
The primary targets of 2,4,6-Triisopropylbenzenesulfonic acid are cellular processes such as cell proliferation, energy expenditure, and apoptosis . These processes play a crucial role in maintaining the balance of cell growth and death, energy metabolism, and programmed cell death.
Mode of Action
This compound interacts with its targets through the formation of N-azolides . These N-azolides have been shown to have a regulatory effect on cell proliferation, energy expenditure, and apoptosis .
Biochemical Pathways
It is known that the compound influences key processes of cellular regulation, including cell proliferation, energy expenditure, and apoptosis .
Pharmacokinetics
The compound’s influence on cell proliferation, energy expenditure, and apoptosis suggests that it is able to reach its cellular targets effectively .
Result of Action
This compound has been found to have pronounced immunomodulating and cytoprotecting properties . Specifically, two compounds (N-imidazolide and N-triazolide of this compound) have been shown to produce a positive influence directed at pathological states, particularly affecting cell proliferation, energy expenditure, and apoptosis .
Biochemical Analysis
Biochemical Properties
2,4,6-Triisopropylbenzenesulfonic acid has been found to interact with various biomolecules in biochemical reactions . It has been synthesized into new N-azolides, which have shown pronounced immunomodulating and cytoprotecting properties . These compounds have a positive influence on pathological states, particularly affecting cell proliferation and energy expenditure .
Cellular Effects
The cellular effects of this compound are primarily observed in its role in cell proliferation, energy expenditure, and apoptosis . The compound has been found to have a regulatory effect on these processes, suggesting a potential role in modulating cell function .
Molecular Mechanism
It is known that the compound’s N-azolides have a pronounced effect on cell proliferation, energy expenditure, and apoptosis . This suggests that the compound may interact with biomolecules at a molecular level, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
Its N-azolides have been studied for their effects on cell proliferation, energy expenditure, and apoptosis over time .
Properties
IUPAC Name |
2,4,6-tri(propan-2-yl)benzenesulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3S/c1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6/h7-11H,1-6H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGKEORTCHVBQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434411 | |
Record name | 2,4,6-triisopropylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63877-57-6 | |
Record name | 2,4,6-triisopropylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Triisopropylbenzenesulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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